3-Amino-2-methylamino-6-phenylpyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-N-methyl-6-phenylpyridine-2,3-diamine |
InChI |
InChI=1S/C12H13N3/c1-14-12-10(13)7-8-11(15-12)9-5-3-2-4-6-9/h2-8H,13H2,1H3,(H,14,15) |
InChI Key |
XKDGRAMBOSLPBP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC(=N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 3 Amino 2 Methylamino 6 Phenylpyridine
Chemical Transformations Involving Amino Functionalities
The presence of both a primary amino group at the C3 position and a secondary methylamino group at the C2 position provides multiple sites for chemical modification. The nucleophilicity of these groups is a key determinant of the compound's reactivity profile.
The amino and methylamino groups of 3-Amino-2-methylamino-6-phenylpyridine are readily susceptible to attack by electrophiles. Acylation and alkylation are common transformations that modify these functionalities.
Acylation: The reaction with acylating agents such as acyl halides or anhydrides is expected to proceed readily. The relative reactivity of the 3-amino and 2-methylamino groups towards acylation can be influenced by steric hindrance and electronic effects. In related diaminopyridines, acylation has been shown to be an effective method for the synthesis of N-acyl derivatives. For instance, N-monoacyl-2,6-diaminopyridines have been synthesized by reacting 2,6-diaminopyridine with acyl halides or by dehydration with carboxylic acids using dicyclohexylcarbodiimide (DCC) nih.gov. The acylation of 2,6-diaminopyridine can lead to both mono- and di-acylated products depending on the reaction conditions nih.gov. A study on the hydrogen-bonded complexes of diaminopyridines revealed that acylation of 2,6-diaminopyridine leads to an increase in the association constant with N-propylthymine, suggesting a change in the electronic properties of the pyridine (B92270) ring system upon acylation nih.gov.
| Reactant | Reagent | Product | Reference |
| 2,6-Diaminopyridine | Acyl halide | N-Monoacyl-2,6-diaminopyridine | nih.gov |
| 2,6-Diaminopyridine | Carboxylic acid, DCC | N-Monoacyl-2,6-diaminopyridine | nih.gov |
Alkylation: Similarly, the amino and methylamino groups can undergo N-alkylation. The N-monoalkylation of 2- or 3-aminopyridines has been achieved using a carboxylic acid in the presence of sodium borohydride, yielding the corresponding alkylaminopyridines under mild conditions researchgate.net. This suggests that this compound would likely undergo selective alkylation under appropriate conditions, with the potential for mono- or di-alkylation depending on the stoichiometry of the reagents and reaction parameters.
The nucleophilic character of the amino groups facilitates their participation in condensation reactions with various electrophilic partners. These reactions are fundamental in the synthesis of more complex heterocyclic systems. For example, the reaction of 2-aminopyridine with barbituric acid derivatives can lead to unexpected condensation products, highlighting the diverse reactivity of aminopyridines scielo.org.mx. Furthermore, multicomponent reactions involving aminouracil, an aldehyde, and an active methylene (B1212753) compound are known to produce fused pyridopyrimidines through a sequence of Knoevenagel condensation, Michael addition, and cyclization nih.gov. This suggests that this compound could serve as a valuable precursor for the synthesis of novel fused heterocyclic scaffolds.
The primary amino group at the C3 position is particularly reactive towards aldehydes and ketones, leading to the formation of imines, commonly known as Schiff bases. The condensation of 2,3-diaminopyridine (B105623) with various carbonyl compounds has been extensively studied. For instance, new Schiff bases have been synthesized from the reaction of 2,3-diaminopyridine with pyridoxal oiccpress.comoiccpress.com. Interestingly, the reaction of 2,3-diaminopyridine with aldehydes can preferentially lead to the formation of bis-condensed Schiff bases, even when using stoichiometric amounts of the aldehyde that would be expected to yield a mono-condensed product tandfonline.com. This indicates a high reactivity of both amino groups in Schiff base formation. The synthesis of Schiff base derivatives of 2-aminopyridine has also been achieved through the acid-catalyzed condensation with various aldehydes . These findings strongly suggest that this compound would readily form a Schiff base at the 3-amino position upon reaction with an appropriate carbonyl compound.
| Diaminopyridine Derivative | Carbonyl Compound | Product | Reference |
| 2,3-Diaminopyridine | Pyrrole-2-carboxaldehyde | Mono-condensed Schiff base | tandfonline.com |
| 2,3-Diaminopyridine | 2-Hydroxy-1-naphthaldehyde | Bis-condensed Schiff base | tandfonline.com |
| 2,3-Diaminopyridine | Pyridoxal | Schiff base | oiccpress.comoiccpress.com |
Reactivity of the Pyridine Heterocycle
The pyridine ring in this compound is highly activated towards electrophilic attack due to the presence of the electron-donating amino and methylamino groups. Conversely, the inherent electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, makes it susceptible to nucleophilic attack, especially if a suitable leaving group is present.
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene due to the electron-withdrawing effect of the nitrogen atom wikipedia.org. Reactions typically require harsh conditions and often result in substitution at the 3- and 5-positions wikipedia.orgmasterorganicchemistry.comtotal-synthesis.commasterorganicchemistry.com. However, the presence of the strongly activating amino and methylamino groups in this compound is expected to significantly facilitate EAS. These groups are ortho, para-directing, and their combined effect will influence the regioselectivity of the substitution.
In the case of 2-aminopyridine, electrophilic substitution such as bromination has been shown to occur at the 5-position, while nitration occurs at the 3-position researchgate.net. The directing effects of the 2-methylamino and 3-amino groups in the target molecule would be additive, strongly activating the 4- and 6-positions. However, the 6-position is already substituted with a phenyl group. Therefore, electrophilic attack is most likely to occur at the 4- or 5-position. The phenyl group at C6 will also influence the electron distribution in the ring and may sterically hinder attack at the 5-position.
Nucleophilic aromatic substitution (SNA) on the pyridine ring typically occurs at the 2-, 4-, and 6-positions, which are electron-deficient wikipedia.orgyoutube.comyoutube.com. The reaction is greatly facilitated by the presence of a good leaving group at these positions. While this compound does not possess an inherent leaving group, its derivatives could undergo such reactions. For example, if a halogen were introduced at the 4- or 5-position, it could potentially be displaced by a nucleophile.
The reactivity of halopyridines in SNA reactions is well-documented. For instance, 2-chloropyridine can be aminated under high pressure and temperature or by using a flow reactor at elevated temperatures thieme-connect.com. The presence of electron-withdrawing groups enhances the reactivity of halopyridines towards nucleophilic substitution researchgate.net. In the context of the target molecule, the electron-donating amino and methylamino groups would generally disfavor SNA. However, protonation of the ring nitrogen under acidic conditions could activate the ring towards nucleophilic attack.
It is also noteworthy that in some cases, a nitro group can act as a leaving group in nucleophilic aromatic substitution reactions on the pyridine ring nih.gov. This highlights the potential for diverse reactivity patterns depending on the specific substituents and reaction conditions.
Radical Reactions and Their Mechanistic Pathways
The reactivity of this compound towards radicals is influenced by the electron-rich nature of the aminopyridine core and the phenyl substituent. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from studies on related aminopyridine structures. Generally, aminopyridines exhibit high reactivity with oxidizing radicals, such as hydroxyl radicals (•OH). doi.org These reactions typically proceed via the addition of the radical to the pyridine ring, forming OH-adduct species. doi.org The position of the amino groups significantly influences the stability and subsequent reactions of these adducts.
In the case of 3-aminopyridine, one-electron oxidation is observed to be relatively easier compared to 2-aminopyridine. doi.org For this compound, the presence of two amino groups at the 2- and 3-positions would further enhance the electron density of the pyridine ring, making it susceptible to attack by electrophilic radicals. The initial step would likely involve the addition of a radical to one of the carbon atoms of the pyridine ring, forming a resonance-stabilized radical intermediate. The stability of this intermediate would be influenced by both the amino groups and the phenyl ring.
The mechanistic pathway for such reactions can be illustrated by the reaction with hydroxyl radicals. The •OH radical can add to various positions on the pyridine ring. The resulting OH-adducts can then undergo further reactions, such as elimination of water to form a pyridinyl radical or reaction with molecular oxygen to form peroxy radicals. doi.org The presence of the methylamino group compared to a primary amino group might introduce steric hindrance, potentially influencing the site of radical attack. Furthermore, derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one, which share some structural similarities, have demonstrated antiradical activity against stable radicals like DPPH and ABTS, suggesting that the aminopyridine scaffold can act as a radical scavenger. nih.gov
Table 1: Potential Radical Intermediates of this compound
| Intermediate Type | Description | Potential Formation Pathway |
|---|---|---|
| OH-Adduct Radical | Formed by the addition of a hydroxyl radical to the pyridine ring. | Reaction with •OH generated from sources like Fenton's reagent. |
| Pyridinyl Radical | Formed after the loss of a substituent or through one-electron reduction. | One-electron reduction of the parent molecule. doi.org |
| Peroxy Radical | Formed by the reaction of a carbon-centered radical adduct with molecular oxygen. | Reaction of OH-adducts with O2. doi.org |
Reactions of the Phenyl Substituent
The pendant phenyl group at the 6-position of the pyridine ring can undergo electrophilic aromatic substitution (EAS) reactions. The pyridine ring system, particularly when protonated under acidic conditions typical for many EAS reactions, acts as a deactivating group due to the electronegativity of the nitrogen atom. wikipedia.org This deactivating effect is transmitted to the attached phenyl ring, making it less reactive than benzene itself.
However, the substitution pattern on the phenyl ring will be directed by the pyridine substituent. The pyridine ring is a meta-directing group. Therefore, electrophilic attack will preferentially occur at the meta-positions of the phenyl ring. masterorganicchemistry.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com
For instance, the nitration of the phenyl ring would likely require strong nitrating conditions (e.g., a mixture of concentrated nitric acid and sulfuric acid) and would be expected to yield the 3'-nitro derivative as the major product. The general mechanism for EAS involves the attack of the electrophile by the pi-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on the Phenyl Ring
| Reaction | Reagents | Predicted Major Product | Directing Influence |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Amino-2-methylamino-6-(3-nitrophenyl)pyridine | Meta-directing pyridine ring |
| Bromination | Br₂, FeBr₃ | 3-Amino-2-methylamino-6-(3-bromophenyl)pyridine | Meta-directing pyridine ring |
| Sulfonation | Fuming H₂SO₄ | 3-(3-Amino-2-(methylamino)-6-phenylpyridin-yl)benzenesulfonic acid | Meta-directing pyridine ring |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-(3-Amino-2-(methylamino)pyridin-6-yl)phenyl)ethan-1-one (for R=CH₃) | Meta-directing pyridine ring |
Further functionalization of the phenyl ring can be achieved through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org To perform a cross-coupling reaction on the phenyl ring, it must first be functionalized with a suitable group, typically a halogen (e.g., Br, I) or a triflate. This can be achieved via electrophilic halogenation as described in the previous section.
Once the halogenated derivative, for example, 3-Amino-2-methylamino-6-(4-bromophenyl)pyridine, is synthesized, it can be used in various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst, is a widely used method for forming C-C bonds. nih.govmdpi.com This would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the position of the halogen on the phenyl ring.
Other important cross-coupling reactions include the Heck reaction (coupling with an alkene), the Sonogashira reaction (coupling with a terminal alkyne), the Stille coupling (using organotin reagents), and the Buchwald-Hartwig amination (forming C-N bonds). The choice of catalyst, ligands, base, and solvent is crucial for the success of these reactions and depends on the specific substrates being coupled. nih.gov
Oxidative and Reductive Transformations of the Compound
The this compound molecule has several sites susceptible to oxidative and reductive transformations. The amino groups and the pyridine ring are prone to oxidation, while the pyridine and phenyl rings can be reduced.
Oxidative Transformations: The amino groups can be oxidized under various conditions. For instance, treatment with mild oxidizing agents could potentially lead to the formation of nitroso or nitro derivatives, although harsher conditions might lead to degradation of the molecule. The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The formation of the N-oxide can significantly alter the electronic properties and reactivity of the pyridine ring.
In related systems, such as 3-aminothieno[2,3-b]pyridines, oxidative dimerization has been observed upon treatment with reagents like sodium hypochlorite (bleach). nih.gov This suggests that under certain oxidative conditions, intermolecular C-N or N-N bond formation could be a possible reaction pathway for this compound.
Reductive Transformations: The pyridine ring can be reduced to a piperidine ring under catalytic hydrogenation conditions (e.g., H₂, Pd/C, PtO₂) at high pressure and temperature. The phenyl ring can also be reduced to a cyclohexyl ring under more forcing hydrogenation conditions. Selective reduction of the pyridine ring in the presence of the phenyl ring, or vice versa, would require careful selection of catalysts and reaction conditions.
Chemical reduction using dissolving metal reductions (e.g., Na in liquid NH₃, Birch reduction) could potentially reduce the phenyl ring, depending on the conditions and the electronic nature of the substituents.
Rearrangement Reactions and Tautomerism Studies
Tautomerism: this compound can exist in different tautomeric forms due to the presence of the amino groups adjacent to the pyridine ring nitrogen. The primary tautomeric equilibrium to consider is the amino-imino tautomerism. The compound is typically represented in the amino form, but it can exist in equilibrium with its imino tautomer, where a proton has migrated from an exocyclic nitrogen to the ring nitrogen.
Studies on related aminopyridine derivatives have shown that the canonical amino structure is generally the most stable tautomer. nih.gov The relative stability of the tautomers can be influenced by factors such as the solvent, temperature, and pH. nih.govmdpi.com For 2-aminopyridine derivatives, the amino form is generally favored. Computational studies on 2-amino-4-methylpyridine indicate that the canonical amino tautomer is significantly more stable than the imino form. nih.gov The presence of two amino groups in this compound may lead to more complex tautomeric equilibria, potentially involving both amino groups.
Rearrangement Reactions: While specific rearrangement reactions for this compound are not well-documented, related heterocyclic systems are known to undergo various rearrangements. For instance, certain substituted pyridines can undergo Dimroth rearrangement. In the context of aminopyridines, rearrangements could potentially be induced under thermal or photochemical conditions.
Furthermore, reactions involving the amino groups could lead to subsequent intramolecular cyclization and rearrangement, especially if reacted with bifunctional electrophiles. researchgate.netresearchgate.net For example, reaction with a keto-ester could lead to the formation of a fused heterocyclic system through a series of condensation and rearrangement steps.
Coordination Chemistry of 3 Amino 2 Methylamino 6 Phenylpyridine
Ligand Design and Potential Binding Modes
The structure of 3-Amino-2-methylamino-6-phenylpyridine features a pyridine (B92270) ring substituted with a primary amine group at the 3-position, a secondary methylamine (B109427) group at the 2-position, and a phenyl group at the 6-position. This unique arrangement of functional groups offers several possibilities for coordination with metal ions.
The primary coordination sites on the this compound ligand are the three nitrogen atoms, each with a lone pair of electrons available for donation to a metal center. These include:
The Pyridine Nitrogen (N1): As part of the aromatic pyridine ring, this nitrogen atom is sp²-hybridized. Its lone pair resides in an sp² orbital in the plane of the ring, making it a readily available and effective donor site for coordination to a metal ion.
The Primary Amine Nitrogen (at C3): This nitrogen atom is sp³-hybridized and possesses a lone pair of electrons. It can act as a sigma-donor to a metal center.
The Secondary Amine Nitrogen (at C2): Similar to the primary amine, this sp³-hybridized nitrogen also has a lone pair and can coordinate to a metal ion. The presence of a methyl group on this nitrogen introduces some steric bulk compared to the primary amine.
The basicity and, consequently, the donor strength of these nitrogen atoms are influenced by their electronic environment. The pyridine nitrogen's basicity is reduced by the electron-withdrawing nature of the aromatic ring, while the amine groups are generally more basic. However, their proximity on the pyridine ring can lead to electronic interactions that modulate their donor capabilities.
The close proximity of the nitrogen donor atoms in this compound presents the possibility of the ligand acting in a multidentate fashion, leading to the formation of stable chelate rings with a metal ion. The most probable chelation modes include:
Bidentate N,N'-Chelation: The ligand can coordinate to a metal center using the pyridine nitrogen and one of the adjacent amine nitrogens. Coordination involving the pyridine nitrogen and the 2-methylamino nitrogen would form a stable five-membered chelate ring. Similarly, coordination via the 2-methylamino and 3-amino nitrogens would also result in a five-membered ring. The formation of such chelate rings is thermodynamically favored over monodentate coordination due to the chelate effect, which leads to an increase in entropy.
Tridentate N,N',N''-Coordination: While less common for a single six-membered aromatic ring, the possibility of all three nitrogen atoms coordinating to a single large metal ion or bridging between two metal centers cannot be entirely ruled out, though this would likely induce significant ring strain.
The ability of 2,3-diaminopyridine (B105623), a structurally related compound, to form complexes with various metal ions highlights the potential for similar bidentate coordination in this compound. sigmaaldrich.comchemicalbook.com
The affinity of this compound for different metal ions and the geometry of the resulting complexes are governed by a combination of steric and electronic factors.
Steric Effects: The phenyl group at the 6-position is a bulky substituent that can sterically hinder the approach of a metal ion to the pyridine nitrogen. This steric hindrance can influence the coordination geometry and may favor the coordination of smaller metal ions. Furthermore, the methyl group on the 2-amino nitrogen introduces more steric bulk in the immediate vicinity of the potential chelation site compared to an unsubstituted diamine, which could affect the stability and structure of the resulting complex.
The interplay of steric and electronic effects is a critical factor in determining the coordination behavior of ligands with metal centers. nih.govvot.pl
Advanced Spectroscopic and Analytical Characterization Techniques for 3 Amino 2 Methylamino 6 Phenylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Proton NMR (1H NMR) for Proton Environment Analysis
A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the phenyl ring, the amino group, and the methylamino group. The chemical shifts (δ) would be influenced by the electron-donating and withdrawing effects of the substituents. Coupling constants (J) between adjacent protons would provide information about the connectivity of the proton network.
Carbon-13 NMR (¹³C NMR) and DEPT for Carbon Skeleton Assignment
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial in distinguishing between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity
Two-dimensional NMR techniques would be essential for the unambiguous structural assignment.
COSY (Correlation Spectroscopy) would establish proton-proton couplings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, helping to piece together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is critical for determining the molecule's three-dimensional structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
HRMS would provide the high-precision molecular weight of the compound, allowing for the determination of its elemental formula with a high degree of confidence.
Analysis of Fragmentation Patterns for Structural Confirmation
The mass spectrum would display a molecular ion peak corresponding to the mass of the intact molecule. The fragmentation pattern, resulting from the breakdown of the molecule in the mass spectrometer, would yield characteristic fragment ions. Analysis of these fragments would provide valuable information to confirm the proposed structure.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. For 3-Amino-2-methylamino-6-phenylpyridine, the IR spectrum is expected to be rich with distinct absorption bands characteristic of its constituent parts: a primary amine (-NH₂), a secondary amine (-NHCH₃), a phenyl ring, and a substituted pyridine ring.
The most prominent features would be the N-H stretching vibrations from the two amino groups, typically appearing in the 3500-3300 cm⁻¹ region. The primary amine is expected to show two bands corresponding to asymmetric and symmetric stretching modes, while the secondary amine will exhibit a single, sharp band. The aromatic C-H stretching vibrations of the phenyl and pyridine rings would appear just above 3000 cm⁻¹. The region between 1650 cm⁻¹ and 1400 cm⁻¹ is the "fingerprint region," containing a complex series of absorptions from C=C and C=N ring stretching vibrations, as well as N-H bending (scissoring) modes. The C-N stretching vibrations of the amino groups are expected in the 1330-1260 cm⁻¹ range. tsijournals.com
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch (asymmetric, -NH₂) | ~3450 | Primary Amine |
| N-H Stretch (symmetric, -NH₂) | ~3350 | Primary Amine |
| N-H Stretch (-NHCH₃) | ~3320 | Secondary Amine |
| Aromatic C-H Stretch | 3100-3000 | Phenyl & Pyridine Rings |
| Aliphatic C-H Stretch | 2950-2850 | Methyl Group |
| N-H Bend (Scissoring) | 1650-1580 | Amino Groups |
| Aromatic C=C & C=N Stretch | 1600-1450 | Phenyl & Pyridine Rings |
| C-N Stretch | 1330-1260 | Aryl Amines |
| Aromatic C-H Out-of-Plane Bend | 900-675 | Phenyl & Pyridine Rings |
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, symmetric vibrations and those involving non-polar bonds often produce strong Raman signals.
For this compound, Raman spectroscopy would be particularly useful for identifying the vibrational modes of the aromatic rings. nih.gov The symmetric ring "breathing" modes of both the phenyl and pyridine rings, which involve the uniform expansion and contraction of the rings, are expected to be prominent in the Raman spectrum, typically around 1000 cm⁻¹. nih.govaps.org Phenyl ring modes are often observed near 1000, 1030, and 1600 cm⁻¹. nih.govorientjchem.org The analysis of Raman excitation profiles could further elucidate the contributions of different electronic states to the scattering phenomena. nih.gov This technique provides a detailed molecular fingerprint, which, when used in conjunction with IR spectroscopy, allows for a more complete assignment of the vibrational modes of the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure
UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insight into its electronic structure and conjugation.
The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the near-UV range, arising from π→π* and n→π* electronic transitions within the conjugated system formed by the phenyl and pyridine rings. mdpi.com The presence of the electron-donating amino groups is likely to cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted phenylpyridine. Based on data for 2-amino-4,6-diphenyl-pyridine derivatives, absorption maxima can be expected in the 350–370 nm range. mdpi.com The solvent environment can influence the position and intensity of these bands; polar solvents may cause shifts due to differential stabilization of the ground and excited states.
Many aminopyridine derivatives are known to be fluorescent. nih.govresearchgate.net Following excitation at an appropriate wavelength (corresponding to an absorption maximum), this compound is expected to exhibit fluorescence, likely in the blue region of the visible spectrum (around 400-450 nm). mdpi.com The fluorescence properties, including the quantum yield and Stokes shift (the difference between the absorption and emission maxima), are highly dependent on the molecular structure and the solvent. The substitution pattern and the nature of the substituents significantly affect the emission characteristics. mdpi.com
Interactive Data Table: Predicted Photophysical Properties for this compound
| Property | Predicted Range | Associated Transition / Phenomenon |
| Absorption Maximum (λmax) | 270 - 370 nm | π→π* and n→π* |
| Molar Extinction Coefficient (ε) | 10,000 - 15,000 M⁻¹cm⁻¹ | Strength of absorption |
| Emission Maximum (λem) | 400 - 480 nm | Fluorescence from S₁ → S₀ |
| Stokes Shift | 50 - 100 nm | Energy loss in excited state |
X-ray Crystallography for Definitive Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method would provide definitive structural information.
The analysis would yield precise bond lengths, bond angles, and torsion angles. A key structural parameter of interest would be the dihedral angle between the planes of the pyridine and phenyl rings, which dictates the degree of π-conjugation between the two aromatic systems. The crystal structure would also reveal the conformation of the methylamino group. Furthermore, X-ray crystallography would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding. It is expected that the primary and secondary amino groups would act as hydrogen bond donors, while the pyridine nitrogen atom would act as a hydrogen bond acceptor, leading to the formation of complex supramolecular assemblies.
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic methods are essential for the separation, purification, and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying the amount of a specific compound in a mixture. A reversed-phase HPLC (RP-HPLC) method would be the standard approach for analyzing this compound.
A typical method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. cmes.orghelixchrom.com An isocratic or gradient elution could be developed to achieve optimal separation from any starting materials, byproducts, or impurities. Detection would most commonly be performed using a UV detector set at one of the compound's absorption maxima (e.g., ~280 nm or ~350 nm) to ensure high sensitivity. cmes.org The method would be validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its suitability for routine purity checks and quantitative analysis.
Interactive Data Table: Proposed HPLC Method Parameters
| Parameter | Proposed Condition | Purpose |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation |
| Mobile Phase | Acetonitrile / 0.1% Formic Acid in Water | Eluent system to control retention |
| Elution Mode | Gradient or Isocratic | To achieve optimal separation |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Column Temperature | 30 - 40 °C | To ensure reproducible retention times |
| Detection | UV at ~280 nm or ~350 nm | To monitor and quantify the analyte |
| Injection Volume | 5 - 20 µL | Volume of sample introduced |
Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis
Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, due to the polarity and low volatility of many amino-substituted pyridines, including this compound, direct GC analysis can be challenging, often resulting in poor peak shape and thermal degradation. labrulez.com To overcome these limitations, derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form. researchgate.netsigmaaldrich.com
Common derivatization strategies for amines include silylation and acylation. researchgate.netresearchgate.net Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogens on the amino groups with trimethylsilyl (B98337) (TMS) groups. nih.govnih.govomicsonline.org This process significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis. Acylation, using reagents such as anhydrides or acyl halides, can also be employed to create less polar and more volatile derivatives. researchgate.netresearchgate.net
For trace analysis of aromatic amines, GC coupled with mass spectrometry (GC-MS) is a highly sensitive and selective method. nih.govglsciences.comsepscience.com The use of selected ion monitoring (SIM) mode in GC-MS can further enhance sensitivity for detecting low levels of the derivatized compound in complex matrices. nih.gov The derivatization not only improves chromatographic performance but also provides characteristic mass spectra that aid in structural confirmation and identification. omicsonline.org
Hypothetical GC-MS Data for a Silylated Derivative:
To illustrate the potential data obtained from a GC-MS analysis of a derivatized form of this compound, a hypothetical data table is presented below. This table outlines the expected retention time and key mass spectral fragments for a di-TMS derivative.
| Parameter | Value |
| Derivative | Bis(trimethylsilyl)-3-amino-2-methylamino-6-phenylpyridine |
| GC Column | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Injector Temp. | 250°C |
| Detector | Mass Spectrometer (Electron Ionization, 70 eV) |
| Retention Time (RT) | ~18.5 min |
| Key Mass Fragments (m/z) | M+ (molecular ion), M-15 (loss of CH3), fragments corresponding to the pyridine core and phenyl group |
This data is illustrative and based on typical values for similar derivatized aromatic amines.
Advanced Separation and Purification Techniques
The isolation and purification of this compound to a high degree of purity is essential for its accurate characterization and potential use. Advanced separation techniques like preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are instrumental in achieving this.
Preparative HPLC is a widely used technique for the purification of pharmaceutical compounds. tarosdiscovery.comresearchgate.net For a compound like this compound, reversed-phase HPLC would be a suitable approach, utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives to improve peak shape. helixchrom.comresearchgate.net
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for both analytical and preparative separations. wikipedia.orgamericanpharmaceuticalreview.comresearchgate.net SFC uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a co-solvent such as methanol. chromatographyonline.com This technique is particularly advantageous for the separation of chiral compounds and can offer faster separations and reduced solvent consumption compared to HPLC. americanpharmaceuticalreview.comresearchgate.net
Given that this compound is a chiral molecule, the separation of its enantiomers is a critical aspect of its characterization. Both HPLC and SFC can be employed for chiral separations by using a chiral stationary phase (CSP). mdpi.commdpi.comamericanpharmaceuticalreview.comwvu.edu The choice of the CSP and the mobile phase composition are crucial for achieving baseline separation of the enantiomers.
Illustrative Chiral SFC Separation Parameters:
The following table provides a hypothetical set of parameters for the chiral separation of the enantiomers of this compound using SFC.
| Parameter | Condition |
| Instrument | Preparative Supercritical Fluid Chromatography System |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Supercritical CO2 / Methanol with a basic additive (e.g., diethylamine) |
| Flow Rate | 60 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40°C |
| Detection | UV at a suitable wavelength |
| Expected Outcome | Baseline separation of the two enantiomers |
This data is for illustrative purposes to demonstrate a potential separation method.
Electrochemical Methods for Redox Characterization
Electrochemical techniques, particularly cyclic voltammetry (CV), are invaluable for characterizing the redox properties of molecules. researchgate.netnih.govresearchgate.net These methods can provide information on the oxidation and reduction potentials of a compound, the stability of the resulting radical ions, and the reversibility of the electron transfer processes. nih.govrsc.orgnih.gov
For this compound, the presence of multiple amino groups and the aromatic pyridine ring suggests that it will be electrochemically active. The amino groups are generally susceptible to oxidation, while the phenylpyridine core can undergo both oxidation and reduction. nih.govmdpi.com The redox behavior will be influenced by the nature and position of the substituents on the pyridine ring. mdpi.com
A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would show peaks corresponding to the oxidation and reduction events. The peak potentials provide information about the ease of electron transfer, while the peak currents are related to the concentration of the analyte and the kinetics of the electrode process. Studies on related diaminopyridine and polypyridine compounds have shown that they can exhibit complex redox behavior with multiple electron transfer steps. nih.govrsc.orgresearchgate.net
Hypothetical Cyclic Voltammetry Data:
The table below presents hypothetical data that might be obtained from a cyclic voltammetry study of this compound in a non-aqueous solvent.
| Parameter | Value |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/Ag+ |
| Solvent | Acetonitrile |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) |
| Scan Rate | 100 mV/s |
| Anodic Peak Potential (Epa) | +0.85 V (vs. Ag/Ag+) |
| Cathodic Peak Potential (Epc) | +0.78 V (vs. Ag/Ag+) |
| Process | Quasi-reversible oxidation of an amino group |
This data is hypothetical and intended to illustrate the type of information obtained from a CV experiment.
Theoretical and Computational Investigations of 3 Amino 2 Methylamino 6 Phenylpyridine
Quantum Chemical Calculations for Electronic Structure and Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key characteristics of a molecule.
Ab Initio Methods for High-Accuracy Electronic Structure Descriptions
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of experimental data or empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of a molecule.
For a molecule like 3-Amino-2-methylamino-6-phenylpyridine, ab initio calculations could be employed to obtain a more precise determination of its electronic energy and wavefunction. This would allow for a detailed analysis of electron correlation effects, which are crucial for understanding the fine details of chemical bonding and reactivity. While computationally more demanding than DFT, ab initio methods are the gold standard for obtaining benchmark-quality results.
Computational Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. By calculating the response of the molecule to external magnetic and electric fields, it is possible to simulate various types of spectra.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated, allowing for the theoretical prediction of the infrared spectrum. This is useful for identifying characteristic functional groups within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum and understand the nature of electronic transitions.
Table 2: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) | [List of predicted shifts] |
| ¹³C NMR | Chemical Shift (ppm) | [List of predicted shifts] |
| IR | Vibrational Frequency (cm⁻¹) | [List of prominent frequencies and assignments] |
| UV-Vis | λmax (nm) | [Predicted absorption maximum] |
Note: This table is a hypothetical representation of the data that could be generated from computational studies.
Molecular Dynamics Simulations for Conformational Analysis and Interactions
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time.
Studies on Conformational Flexibility and Rotational Barriers
The presence of single bonds in this compound, such as the bond connecting the phenyl group to the pyridine (B92270) ring and the bonds associated with the amino and methylamino groups, allows for conformational flexibility. MD simulations can explore the different possible conformations of the molecule and the energy barriers associated with rotations around these bonds. This information is crucial for understanding how the molecule's shape can change and which conformations are most stable.
Analysis of Intermolecular Interactions and Solvent Effects
MD simulations are particularly powerful for studying how a molecule interacts with its environment. By simulating this compound in the presence of solvent molecules (e.g., water), it is possible to analyze the formation of hydrogen bonds and other non-covalent interactions. This provides insight into the molecule's solubility and how the solvent influences its conformation and behavior. Such studies are vital for understanding the behavior of the compound in a biological or chemical system.
Structure-Activity Relationship (SAR) Studies Through Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its biological activity or material properties. Computational modeling has become an indispensable tool for elucidating these relationships.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein or a nucleic acid. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
For this compound, ligand-target docking simulations would involve identifying a relevant biological target, such as an enzyme or a receptor implicated in a disease pathway. The three-dimensional structure of this target, typically obtained from X-ray crystallography or NMR spectroscopy, would be used as a receptor in the docking simulation. The this compound molecule would then be computationally "docked" into the active site of the target.
The simulation would yield a series of possible binding poses, each associated with a scoring function that estimates the binding affinity. Analysis of the optimal binding pose could reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the target. This information is crucial for understanding the molecular basis of the ligand's activity and for designing derivatives with improved potency and selectivity.
Despite the power of this technique, there are currently no specific ligand-target docking simulation studies for this compound reported in the peer-reviewed scientific literature.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model is a regression or classification model that relates a set of predictor variables, known as molecular descriptors, to the response variable, which is the biological activity.
To develop a QSAR model for a series of compounds related to this compound, a dataset of molecules with known biological activities would be required. A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each compound. Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would then be employed to build a model that can predict the activity of new, untested compounds.
A robust QSAR model can be a valuable tool for prioritizing the synthesis of new compounds, thus saving time and resources in the drug discovery process. At present, no specific QSAR models for this compound and its close analogs have been published.
Reaction Mechanism Elucidation via Computational Reaction Pathways
Computational chemistry, particularly quantum mechanics-based methods like Density Functional Theory (DFT), can be used to elucidate the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For this compound, computational studies could be employed to investigate its synthesis, degradation, or metabolic pathways. For example, theoretical calculations could be used to explore different synthetic routes to the molecule, helping to optimize reaction conditions and improve yields. Similarly, the mechanisms of its potential metabolic transformations in the body could be modeled, providing insights into its pharmacokinetic profile.
Such computational studies would involve calculating the energies of reactants, products, intermediates, and transition states along a proposed reaction coordinate. The results would provide a detailed, atomistic understanding of the reaction mechanism. Currently, there is no published research detailing the computational elucidation of reaction pathways involving this compound.
Prediction of Novel Reactivity and Material Properties Based on Theoretical Models
Theoretical models can also be used to predict the intrinsic reactivity and potential material properties of a compound before it is synthesized or experimentally tested. Quantum chemical calculations can provide a wealth of information about a molecule's electronic structure, which governs its reactivity and physical properties.
For this compound, properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the electrostatic potential surface, and various reactivity indices could be calculated. These parameters can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack and its potential to participate in various chemical reactions.
Furthermore, computational methods can be used to predict material properties such as solubility, stability, and electronic properties. For instance, theoretical calculations could explore its potential as a component in organic light-emitting diodes (OLEDs) or other electronic materials. As with the other areas of computational investigation, there is a lack of published studies that theoretically predict novel reactivity or material properties for this compound.
Advanced Applications in Organic Synthesis and Materials Science
Role as a Versatile Synthetic Intermediate
Precursor for the Synthesis of Complex Heterocyclic Ring Systems
In principle, the vicinal diamino arrangement on the pyridine (B92270) core of 3-Amino-2-methylamino-6-phenylpyridine makes it a candidate for the synthesis of fused heterocyclic systems. Reactions with dicarbonyl compounds or their equivalents could lead to the formation of new rings fused to the pyridine nucleus, such as imidazo[1,2-a]pyridines, which are of interest in medicinal chemistry. Despite this theoretical potential, no specific studies demonstrating the use of this compound as a precursor for such complex heterocyclic systems have been identified.
Building Block in the Development of Diverse Functional Molecules
The amino functionalities of this compound offer sites for derivatization, allowing for its incorporation into larger, more complex molecules. These functional groups could undergo reactions such as acylation, alkylation, or condensation to attach various side chains, thereby modifying the compound's properties for specific applications. While this is a general characteristic of aminopyridines, there is no specific research detailing the use of this compound as a building block in the development of diverse functional molecules.
Applications in Functional Materials
The incorporation of specific chemical moieties into materials can impart desired functionalities. The pyridine ring, with its electron-deficient nature, and the amino groups, capable of hydrogen bonding and acting as charge carriers, suggest that this compound could be explored in the context of functional materials.
Exploration in the Development of Functionalized Polymers
Aminopyridine derivatives can be used as monomers or as modifying agents in polymer chemistry. The amino groups of this compound could potentially be used to create polyamides or polyimides, or be grafted onto existing polymer backbones to introduce specific properties such as metal-ion chelation or altered pH-responsiveness. However, a review of the available literature did not yield any studies on the exploration of this compound in the development of functionalized polymers.
Potential Utilization in Electronic or Optical Materials
The conjugated system of the phenylpyridine core suggests that derivatives of this compound might possess interesting electronic or optical properties. The presence of donor (amino) and acceptor (pyridine) groups within the same molecule is a feature often found in materials with non-linear optical properties or in organic light-emitting diodes (OLEDs). There is, however, no specific research available that investigates the potential utilization of this compound in electronic or optical materials.
Catalytic Roles (Beyond Metal-Ligand Complexes)
Certain organic molecules can act as catalysts for chemical reactions, a field known as organocatalysis. The basic nitrogen atoms in the pyridine ring and the amino groups of this compound could potentially exhibit catalytic activity, for instance, in promoting condensation reactions or as a base catalyst. Nevertheless, there are no documented studies on the catalytic roles of this compound beyond its potential as a ligand in metal complexes.
Investigation as an Organocatalyst in Specific Transformations
A thorough search of chemical databases and academic journals did not yield any studies where this compound has been employed or investigated as an organocatalyst. The field of organocatalysis is vast, with many different molecular scaffolds being utilized; however, this specific substituted phenylpyridine has not been reported in this context.
Potential in Chiral Catalysis for Asymmetric Synthesis
Similarly, there is no available research on the application of this compound or its chiral derivatives in the field of asymmetric synthesis. While aminopyridine scaffolds are sometimes incorporated into chiral ligands for metal-catalyzed reactions, no such examples involving this particular compound have been described. Furthermore, no theoretical or computational studies predicting its potential for inducing enantioselectivity in chemical transformations have been published.
Q & A
Q. Yield Optimization :
- Use anhydrous solvents (e.g., DMF, THF) to minimize side reactions.
- Employ microwave-assisted synthesis for faster reaction kinetics and higher purity .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to avoid carryover impurities.
How do structural modifications at the 2-methylamino position affect the compound’s biological activity?
Level : Advanced
Answer :
The 2-methylamino group is critical for binding interactions in biological systems. Structural modifications here can alter:
- Receptor Affinity : Bulky substituents (e.g., ethyl or benzyl groups) may sterically hinder binding to enzymes like kinases, reducing inhibitory activity. In contrast, smaller groups (e.g., -NH₂) enhance solubility and hydrogen bonding .
- Metabolic Stability : Methyl groups reduce oxidative metabolism compared to primary amines, extending half-life in vitro. Replace with trifluoromethyl (-CF₃) for further stability, as seen in related pyridine derivatives .
- Selectivity : Introducing electron-withdrawing groups (e.g., -NO₂) at the 2-position can shift selectivity toward specific cytochrome P450 isoforms .
Q. Experimental Validation :
- Perform molecular docking studies with target proteins (e.g., EGFR, COX-2) to predict binding modes.
- Compare IC₅₀ values of analogs in enzyme inhibition assays. For example, 3-amino-6-methylpyridine derivatives showed a 3-fold increase in activity against bacterial biofilms compared to unsubstituted analogs .
What analytical techniques are most effective for characterizing this compound?
Level : Basic
Answer :
Purity and Structural Confirmation :
- HPLC : Use a C18 column with a methanol/water gradient (UV detection at 254 nm) to assess purity (>95% recommended for biological assays) .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) should resolve peaks for aromatic protons (δ 7.2–8.1 ppm), methylamino groups (δ 2.5–3.0 ppm), and NH₂ signals (δ 5.5–6.0 ppm). ¹³C NMR confirms carbonyl and quaternary carbons .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ ions. Exact mass should match the molecular formula (e.g., C₁₂H₁₄N₃: 200.12 g/mol).
Q. Emergency Measures :
- Skin Contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
- Spill Management: Absorb with inert material (e.g., vermiculite) and place in sealed containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
